N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Overview
Description
L-156,602 is a cyclic hexadepsipeptide compound known for its role as a complement component 5A receptor antagonist. It was initially isolated from a strain of Streptomyces and has shown significant immunomodulating properties, particularly in the suppression of delayed-type hypersensitivity responses .
Preparation Methods
L-156,602 is produced through fermentation of the Streptomyces sp. MA6348 strain. The fermentation process involves culturing the organism in a nutrient-rich medium, followed by isolation and purification of the compound. The medium typically contains glucose, soluble starch, beef extract, yeast autolysate, and other essential nutrients. The culture is incubated at 28°C with constant agitation until optimal growth is achieved .
Chemical Reactions Analysis
L-156,602 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxamic acids.
Reduction: Reduction reactions can modify the cyclic structure, affecting its biological activity.
Substitution: Substitution reactions, particularly involving the amide bonds, can result in the formation of different analogs with varying biological properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxamic acids and modified cyclic peptides .
Scientific Research Applications
L-156,602 has a wide range of scientific research applications:
Immunology: It is used to study the modulation of immune responses, particularly in the suppression of delayed-type hypersensitivity.
Inflammation: The compound is utilized in research on inflammatory diseases, as it inhibits the migration of monocytes and neutrophils to inflammation sites
Microbiology: L-156,602 exhibits antimicrobial activity against Gram-positive bacteria, making it valuable in the study of bacterial infections.
Pharmacology: It serves as a model compound for developing new drugs targeting the complement component 5A receptor
Mechanism of Action
L-156,602 exerts its effects by antagonizing the complement component 5A receptor. This receptor is involved in the activation of immune responses, including the recruitment of inflammatory cells to sites of infection or injury. By blocking this receptor, L-156,602 inhibits the migration of monocytes and neutrophils, thereby reducing inflammation and modulating immune responses .
Comparison with Similar Compounds
L-156,602 is part of a class of cyclic hexadepsipeptides, which includes compounds like azinothricin, A83586, variapeptin, and citropeptin. These compounds share similar structures but differ in their specific biological activities and targets. L-156,602 is unique in its potent immunomodulating properties and its ability to specifically suppress delayed-type hypersensitivity responses .
Similar compounds include:
Azinothricin: Known for its antimicrobial properties.
A83586: Exhibits potent cytotoxic activity against tumor cell lines.
Variapeptin: Used in research on bacterial infections.
Citropeptin: Studied for its anti-inflammatory effects.
L-156,602 stands out due to its specific action on the complement component 5A receptor and its significant immunomodulating effects .
Properties
IUPAC Name |
N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZOPNINWIGNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125228-51-5 | |
Record name | PD 124966 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125228515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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